molecular formula C15H11NO3 B12849046 5-(3-Methoxyphenyl)-1H-indole-2,3-dione CAS No. 893736-24-8

5-(3-Methoxyphenyl)-1H-indole-2,3-dione

Cat. No.: B12849046
CAS No.: 893736-24-8
M. Wt: 253.25 g/mol
InChI Key: PLGVJPAMJLJGGB-UHFFFAOYSA-N
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Description

Significance of 1H-Indole-2,3-dione (Isatin) as a Privileged Chemical Scaffold in Academic Research

The isatin (B1672199) molecule, or 1H-indole-2,3-dione, is widely recognized as a "privileged scaffold" in medicinal chemistry. dergipark.org.tr This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The synthetic versatility of the isatin core allows for the creation of a large number of structurally diverse derivatives. researchgate.netnih.gov This has made it a focal point for researchers aiming to develop new therapeutic agents. dergipark.org.trresearchgate.netnih.govresearchgate.net

The isatin scaffold is a precursor for a vast array of pharmacologically active compounds and has been instrumental in the synthesis of various heterocyclic molecules. dergipark.org.trnih.govresearchgate.net Its importance is underscored by its presence in numerous biologically active natural products and synthetic compounds. bohrium.com The wide-ranging biological activities attributed to isatin-based compounds include anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. dergipark.org.trbohrium.com

Overview of Substituted Isatins in Modern Chemical Biology Research

The field of chemical biology has seen extensive exploration of substituted isatins, which are derivatives of the core isatin structure with various chemical groups attached at different positions. These substitutions can significantly modulate the biological activity of the parent molecule, leading to compounds with enhanced potency and selectivity for specific biological targets.

Substituted isatins have demonstrated a broad spectrum of biological activities, making them a subject of intense research. dergipark.org.trresearchgate.netnih.gov These activities are diverse and have been reported across numerous studies.

Key Biological Activities of Substituted Isatins:

Biological ActivityDescription
Anticancer Many isatin derivatives have shown potent activity against various cancer cell lines. nih.gov The substitution patterns on the isatin ring play a crucial role in their cytotoxic effects.
Antimicrobial Substituted isatins have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. researchgate.netnih.gov
Antiviral Certain isatin derivatives have exhibited promising antiviral properties, including activity against HIV. bohrium.com
Anti-inflammatory The anti-inflammatory potential of isatin derivatives has been a significant area of study. bohrium.com
Enzyme Inhibition Substituted isatins have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

The ability to modify the isatin structure at multiple positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug discovery and development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

893736-24-8

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO3/c1-19-11-4-2-3-9(7-11)10-5-6-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)

InChI Key

PLGVJPAMJLJGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

Synthetic Methodologies for 5 3 Methoxyphenyl 1h Indole 2,3 Dione and Its Analogues

General Synthetic Routes to the 1H-Indole-2,3-dione Core

The 1H-indole-2,3-dione, or isatin (B1672199), scaffold is a privileged structure in medicinal chemistry and serves as the foundational core for the target molecule. Its synthesis has been approached through various methods, from century-old name reactions to contemporary oxidative techniques.

Two of the most venerable and reliable methods for constructing the isatin ring system are the Sandmeyer and Stolle processes. nih.gov

The Stolle process offers a notable alternative for preparing both substituted and unsubstituted isatins. nih.govnih.gov This route involves the reaction of an aniline (B41778) with either an α-haloacid chloride or oxalyl chloride. nih.gov The initial step is an amide coupling, which is followed by an intramolecular Friedel-Crafts reaction to produce an oxindole (B195798). This oxindole can then be oxidized in a subsequent step to yield the desired isatin. nih.gov

Modern synthetic chemistry often favors more direct routes, and numerous contemporary methods focus on the direct oxidation of indoles to isatins. nih.gov This approach is advantageous as indoles are often more readily available than the aniline precursors required for classical methods.

A prominent example is the conversion of indoles into isatins via a one-pot bromination and oxidation protocol. libretexts.org This method frequently employs an N-bromosuccinimide (NBS)-dimethyl sulfoxide (B87167) (DMSO) reagent system. libretexts.orgmdpi.comcsu.edu.au The indole (B1671886) is first brominated at the C3 position, followed by oxidation to form the C2 and C3 carbonyl groups of the isatin ring. Other modern oxidizing systems have also been developed, including:

Iodine/tert-Butyl hydroperoxide (I2/TBHP): This system effectively mediates the oxidation of commercially available indoles to isatins in moderate to good yields. nih.govnumberanalytics.com

Iodine pentoxide (I2O5): An efficient, metal-free method for transforming indoles to isatins under mild conditions. mdpi.com

Electrochemical Oxidation: A green chemistry approach that uses molecular oxygen as the oxidant and avoids the need for chemical oxidizing agents.

Photocatalytic Aerobic Oxidation: This environmentally benign method uses O2 as the oxidant in the presence of a photosensitizer. nih.gov

Targeted Synthesis of 5-(3-Methoxyphenyl)-1H-indole-2,3-dione and Closely Related Structures

The specific synthesis of this compound is best achieved through a modern, stepwise pathway that combines a classical ring formation with a powerful cross-coupling reaction.

A robust and efficient synthetic route to the target compound involves a two-step sequence starting from a halogenated isatin precursor.

Step 1: Synthesis of 5-Bromo-1H-indole-2,3-dione The key intermediate, 5-bromo-1H-indole-2,3-dione, is prepared from 4-bromoaniline (B143363) using the principles of the Sandmeyer isatin synthesis. nih.govresearchgate.net This provides the necessary halogen handle at the C5 position for the subsequent cross-coupling reaction.

Step 2: Suzuki-Miyaura Cross-Coupling The crucial carbon-carbon bond between the isatin core and the methoxyphenyl group is formed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com In this step, 5-bromo-1H-indole-2,3-dione is reacted with (3-methoxyphenyl)boronic acid. This reaction has been successfully applied to couple various arylboronic acids to the C5 position of 5-bromoisatin, often with the assistance of microwave irradiation to enhance reaction rates and yields. nih.govlibretexts.org The catalytic cycle proceeds through three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

ParameterComponents / ConditionsRationale
Catalyst Palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or palladacycles. mdpi.comThe choice of the palladium source is fundamental to catalytic activity.
Ligand Electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos, PCy₃) or ferrocene-based ligands (e.g., dppf). nih.govmdpi.comLigands stabilize the palladium center, facilitate oxidative addition, and influence the rate of reductive elimination, thereby improving yield and selectivity.
Base Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. nih.govresearchgate.netThe base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium complex. mdpi.com
Solvent Aprotic solvents like DME, THF, DMF, or toluene, often with water as a co-solvent. nih.govThe solvent system must solubilize the reactants and catalyst while being compatible with the reaction conditions.
Temperature Typically ranges from room temperature to reflux (e.g., 80-110 °C). mdpi.comHigher temperatures generally increase reaction rates but can also promote side reactions such as protodeboronation of the boronic acid. mdpi.com
Reaction Mode Conventional heating or microwave irradiation. nih.govMicrowave heating can significantly shorten reaction times and improve yields by providing rapid, uniform heating. researchgate.net

This table is a generalized summary of optimization strategies for Suzuki-Miyaura reactions based on findings from multiple sources. nih.govnih.govresearchgate.netmdpi.commdpi.com

Derivatization Strategies of the this compound Core

The this compound scaffold possesses several reactive sites that allow for extensive derivatization to explore structure-activity relationships. The primary sites for modification are the N1-position and the C3-carbonyl group. nih.gov

N-Alkylation and N-Acylation: The nitrogen atom at the N1 position has an acidic proton that can be readily removed by a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). researchgate.net The resulting isatin anion is a potent nucleophile that reacts efficiently with various electrophiles. N-alkylation is commonly achieved using alkyl or benzyl (B1604629) halides, often under microwave-assisted conditions in solvents like DMF or acetonitrile (B52724) to accelerate the reaction. researchgate.netrsc.org Similarly, N-acylation can be performed with acyl halides or anhydrides.

C3-Carbonyl Reactions: The C3-carbonyl group is the most electrophilic center in the molecule and undergoes a wide array of reactions.

Condensation Reactions: It readily condenses with amine nucleophiles. For instance, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding C3-oxime, while reaction with substituted benzoylhydrazines produces N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides. nih.gov

Reactions with Carbon Nucleophiles: The C3-carbonyl can react with organometallic reagents, such as Grignard reagents, to form tertiary alcohols. nih.gov It also participates in Wittig-type reactions to create exocyclic double bonds at the C3 position. nih.gov It is noteworthy that while the C3 position is synthetically versatile, modifications at this site can sometimes be detrimental to biological activity, suggesting the C3-carbonyl group can be essential for interaction with biological targets. nih.gov

Reaction TypeReagents & ConditionsProduct Type
N-Alkylation Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF or ACN, MW or conventional heat. researchgate.netrsc.orgN-Alkyl-5-arylisatin
C3-Oxime Formation Hydroxylamine hydrochloride, Ethanol, Reflux. nih.gov5-Arylisatin-3-oxime
C3-Hydrazone Formation Substituted benzoylhydrazine, Ethanol, Acetic acid (cat.), Reflux.3-(Benzoylhydrazono)-5-arylisatin
C3-Alcohol Formation Grignard Reagent (e.g., MeMgBr), THF, -78 °C. nih.gov3-Hydroxy-3-methyl-5-aryloxindole
C3-Wittig Reaction Wittig Ylide (e.g., Ph₃P=CHCO₂Et), THF, rt. nih.gov3-(Alkylidene)-5-aryloxindole

This table provides representative examples of derivatization reactions applicable to the isatin core. nih.govresearchgate.netrsc.org

An exploration of the synthetic pathways for this compound, a significant heterocyclic compound, and its derivatives reveals a versatile scaffold amenable to a wide range of chemical modifications. These transformations are crucial for developing new analogues with potential applications in medicinal chemistry and material science. The synthetic strategies primarily focus on substitutions at the indole nitrogen, functionalization of the reactive carbonyl groups, modification of the peripheral phenyl and methoxy (B1213986) groups, and the construction of complex hybrid molecules through multi-component reactions.

1 N-Substitution Reactions

The nitrogen atom at the N-1 position of the 1H-indole-2,3-dione (isatin) core is a key site for chemical modification. N-substitution reactions are frequently employed to introduce a variety of alkyl, benzyl, and aryl groups, which can significantly influence the molecule's biological and physical properties.

A common and straightforward method for N-alkylation or N-benzylation involves the reaction of the isatin scaffold with an appropriate alkyl or benzyl halide, such as substituted benzyl chlorides or bromides. This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) using a mild base, such as potassium carbonate (K₂CO₃), to facilitate the deprotonation of the indole nitrogen. For instance, N-substituted benzylisatins can be prepared in good yields by heating the isatin with a substituted benzyl chloride in DMF with K₂CO₃ at around 80°C for several hours. chalcogen.ro This method provides a reliable route to a diverse range of N-substituted analogues.

The general conditions for this substitution are summarized in the table below. The reaction involves the nucleophilic attack of the isatin anion on the electrophilic carbon of the halide.

Table 1: Examples of N-Substitution Reactions on Isatin Derivatives

Isatin PrecursorReagentBase / SolventConditionsProduct Type
IsatinSubstituted Benzyl Chloride/BromideK₂CO₃ / DMF80°C, 12hN-Substituted Benzylisatin
5-Sulfonyl IsatinVarious Bromides or IodidesNaH / DMFNot specifiedN-Alkylated 5-Sulfonyl Isatin

This table presents generalized reaction conditions for N-substitution on the isatin core based on reported methodologies.

2 Functionalization at the C2 and C3 Carbonyl Positions (e.g., Schiff Bases, Thiosemicarbazones)

The dicarbonyl nature of the isatin core, particularly the highly reactive C-3 carbonyl group, allows for extensive functionalization. Condensation reactions with various nucleophiles are a cornerstone for creating a vast library of derivatives, most notably Schiff bases and thiosemicarbazones.

Thiosemicarbazones: The synthesis of isatin-β-thiosemicarbazones is a widely utilized derivatization strategy. This involves a condensation reaction between the C-3 carbonyl of the isatin ring and the primary amine group of a thiosemicarbazide (B42300) derivative. The reaction is typically conducted by refluxing the two components in an alcoholic solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the dehydration process. researchgate.netnih.govacs.org This method has been successfully applied to various substituted isatins, including 5-methoxyisatin (B1196686) and 5-chloroisatin, to produce a range of N(4)-substituted thiosemicarbazone derivatives. researchgate.netresearchgate.net

Schiff Bases: Similarly, Schiff bases (or hydrazones) are synthesized by condensing the C-3 carbonyl of an isatin derivative with a hydrazine (B178648) or hydrazide compound. chalcogen.ronih.gov For example, novel Schiff bases have been created by reacting N-substituted isatins with nalidixic acid hydrazide. chalcogen.ronih.gov The reaction proceeds under reflux in a suitable solvent, leading to the formation of a C=N bond at the C-3 position. This functionalization is a key step in molecular hybridization, linking the isatin scaffold to other pharmacologically active moieties. nih.gov

Table 2: Synthesis of Isatin-Based Schiff Bases and Thiosemicarbazones

Isatin DerivativeReagentSolvent / CatalystProduct
5-MethoxyisatinN(4)-substituted thiosemicarbazidesEthanol / Acetic Acid5-Methoxyisatin-β-thiosemicarbazone
5-ChloroisatinN-substituted thiosemicarbazidesEthanol5-Chloro-1H-indole-2,3-dione-3-thiosemicarbazone researchgate.net
N-Substituted BenzylisatinNalidixic Acid HydrazideNot specifiedN-Substituted Isatin-Nalidixic Acid Schiff Base chalcogen.ro
1H-Indole-2,3-dione RibonucleosideThiosemicarbazidesNot specified1H-Indole-2,3-dione-3-thiosemicarbazone Ribonucleoside nih.gov

This table illustrates common condensation reactions at the C-3 position of the isatin core.

3 Modification of the Phenyl and Methoxy Moieties for Analogue Development

Developing analogues by altering the 5-(3-methoxyphenyl) substituent is critical for structure-activity relationship (SAR) studies. While direct modification of the existing methoxyphenyl group is less common, the synthesis of analogues with varied aryl groups at the C-5 position is achieved through modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions.

These reactions are powerful tools for forming carbon-carbon bonds. For instance, a triflate group can be introduced at the C-5 position of the isatin ring, which then serves as a versatile handle for palladium-mediated cross-coupling reactions like the Suzuki or Stille reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling systematic exploration of the chemical space around this position. Although some examples are for related heterocyclic systems, the principles of using palladium catalysis for the direct arylation of heteroaromatic C-H bonds are broadly applicable to the synthesis of diverse 5-arylisatin analogues. researchgate.netrsc.org Such methods provide an efficient route to compounds where the 3-methoxyphenyl (B12655295) group is replaced by other substituted phenyl rings or different aromatic systems entirely.

Table 3: Strategies for Analogue Development at the C-5 Position

Synthetic StrategyDescriptionKey Features
Palladium-Catalyzed Cross-Coupling Reaction of a 5-halo or 5-triflyloxy isatin with a boronic acid (Suzuki), organostannane (Stille), or other organometallic reagent.High efficiency, broad substrate scope, allows for diverse aryl and heteroaryl substitutions.
Palladium-Catalyzed C-H Arylation Direct coupling of the isatin C-5 C-H bond with an aryl halide. rsc.orgAtom-economical, avoids pre-functionalization of the isatin core.
Intramolecular Acylation Palladium-catalyzed intramolecular acylation of formyl-N-arylformamides can be used to construct the isatin core with pre-existing substitutions on the phenyl ring. researchgate.netBuilds the desired substituted isatin ring system directly.

This table outlines key synthetic methodologies for modifying the C-5 substituent of the isatin scaffold.

4 Multi-component Reactions for Hybrid Compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substructures from each starting material. These reactions are instrumental in creating hybrid molecules that contain the this compound scaffold linked to other diverse chemical entities.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR used for this purpose. organic-chemistry.org In a notable application, isatin can act as the keto-component, reacting with an amine, a carboxylic acid, and an isocyanide. This process generates complex oxindole-lactam hybrids in a catalyst-free, one-pot synthesis. nih.gov The Ugi reaction offers a powerful platform for rapidly generating libraries of structurally diverse peptidomimetics and other complex molecules from simple, readily available building blocks. organic-chemistry.orgrsc.org

Other MCRs: Beyond the Ugi reaction, other MCRs have been developed to synthesize indole-containing hybrids. A one-pot, three-component reaction involving an indole, an arylglyoxal (e.g., 4-methoxyphenylglyoxal), and Meldrum's acid has been used to produce furanone derivatives fused with an indole fragment. mdpi.com Another example is the three-component synthesis of benzo[f]indole derivatives from an arylglyoxal, 2-amino-1,4-naphthoquinone, and an indole, catalyzed by sulfamic acid. nih.gov Furthermore, high-order MCRs, such as a cascade Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation, have been employed to create highly complex 1,5-disubstituted tetrazole-indole hybrids. beilstein-journals.org These reactions showcase high bond-forming efficiency and operational simplicity. nih.govbeilstein-journals.org

Table 4: Examples of Multi-component Reactions for Hybrid Compound Synthesis

Reaction TypeComponentsProduct
Ugi 4-Component Reaction Isatin, Amino Acid, IsocyanideOxindole-Lactam Hybrid nih.gov
Telescoped 3-Component Reaction Indole, 4-Methoxyphenylglyoxal, Meldrum's Acid4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one mdpi.com
3-Component Reaction Arylglyoxal, 2-Amino-1,4-naphthoquinone, Indole3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione nih.gov
Ugi-azide/Heteroannulation Isocyanide, Amine, Aldehyde, Azide, 2-Iodoaniline derivative1,5-Disubstituted Tetrazole-Indole Hybrid beilstein-journals.org

This table summarizes various multi-component reactions utilized to construct complex molecules incorporating the indole framework.

Advanced Spectroscopic and Structural Characterization of 5 3 Methoxyphenyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional methods offer detailed insights into the connectivity and chemical environment of each atom.

While a complete, formally published dataset of the ¹H and ¹³C NMR chemical shifts for 5-(3-Methoxyphenyl)-1H-indole-2,3-dione could not be identified in the reviewed literature, the expected spectral features can be inferred from its structure and data from analogous compounds. researchgate.nethilarispublisher.comscispace.com The spectrum would feature distinct signals corresponding to the protons of the indole (B1671886) ring system, the 3-methoxyphenyl (B12655295) substituent, the N-H proton of the lactam, and the methoxy (B1213986) group.

In ¹H NMR, aromatic protons typically appear in the δ 6.5-8.6 ppm range. scispace.com The N-H proton of the isatin (B1672199) core is expected to be significantly downfield, often appearing as a singlet above δ 10.0 ppm. scispace.com The sharp singlet for the methoxy (-OCH₃) group protons would likely be found in the δ 3.8-3.9 ppm region. hilarispublisher.com

In the ¹³C NMR spectrum, the two carbonyl carbons (C2 and C3) of the indole-2,3-dione core are the most deshielded, with chemical shifts typically exceeding δ 160 ppm. Aromatic carbons resonate in the δ 110-160 ppm range, while the methoxy carbon signal is expected around δ 55 ppm. mdpi.com

Table 1: Generalized Expected NMR Data for this compound (Note: This table is illustrative, based on typical chemical shift ranges for the constituent functional groups, and does not represent experimentally verified data for the title compound.)

Assignment Technique Expected Chemical Shift (ppm)
Carbonyl Carbons (C=O) ¹³C NMR > 160
Aromatic Carbons ¹³C NMR 110 - 160
Methoxy Carbon (-OCH₃) ¹³C NMR ~ 55
N-H Proton ¹H NMR > 10.0
Aromatic Protons ¹H NMR 6.5 - 8.6

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous structural assignment. HSQC correlates the signals of protons directly attached to carbon atoms, providing a clear map of C-H bonds.

In the analysis of isatin derivatives, HSQC is instrumental in confirming the precise assignment of each proton to its corresponding carbon atom in both the indole and substituent rings. This technique was successfully used to confirm the molecular structure of complex isatin-thiosemicarbazone derivatives, demonstrating its power in verifying the connectivity of intricate heterocyclic systems. auremn.org

The C3-carbonyl group of the isatin core is a site of reactivity, often used to synthesize derivatives such as imines and hydrazones. These derivatives can exist as geometric isomers (E/Z or cis/trans) due to restricted rotation around the C=N double bond. NMR spectroscopy is a primary method for identifying and quantifying these isomers in solution. researchgate.net

The different spatial arrangement of substituents in E and Z isomers places specific protons and carbons in distinct chemical environments, leading to separate signals in the NMR spectrum. For example, in studies of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], the ¹H NMR spectra showed distinct singlets for the methoxy protons of the 3Z-isomer (δ 3.77 ppm) and the 3E-isomer (δ 3.73 ppm). auremn.org Similarly, the chemical shifts of the indole C2 carbon and other nearby atoms can differ between isomers, allowing for clear differentiation in the ¹³C NMR spectrum. auremn.org This ability to resolve signals for individual isomers makes NMR an essential tool for studying the stereochemistry of isatin derivatives.

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise arrangement of molecules within the crystal lattice.

The crystal structure of this compound has been solved and refined using laboratory powder diffraction data. cambridge.orgcambridge.org The compound crystallizes in the orthorhombic system in the space group Pbca, with one molecule in the asymmetric unit. cambridge.orgcambridge.org The crystal packing is characterized by the formation of layers. Molecules are first joined into nearly flat chains, which are then linked into layers primarily through π-stacking interactions. cambridge.orgcambridge.org These layers are further connected by weaker C–H···π and C–H···O contacts to build the three-dimensional crystal structure. cambridge.orgcambridge.org

Table 2: Crystal Data and Structure Refinement for this compound

Parameter Value Reference
Chemical Formula C₁₅H₁₁NO₃ cambridge.org
Crystal System Orthorhombic cambridge.org
Space Group Pbca cambridge.org
a (Å) 11.1772(3) cambridge.org
b (Å) 7.92536(13) cambridge.org
c (Å) 27.0121(7) cambridge.org
Volume (ų) 2392.82(10) cambridge.org

The isatin moiety contains one classical hydrogen bond donor (the N1-H group) and two hydrogen bond acceptors (the C2=O1 and C3=O2 carbonyl oxygens). cambridge.org This allows for the formation of robust hydrogen bonding networks that are critical to the stability of the crystal structure.

In the crystal of this compound, the dominant intermolecular interaction is a classical N-H···O hydrogen bond. Specifically, the N1-H group of one molecule donates a hydrogen bond to the C2=O2 oxygen atom of an adjacent molecule. cambridge.org This interaction links the molecules into almost flat chains that propagate along the a-axis of the unit cell. cambridge.org These chains are further stabilized by a weak C-H···O hydrogen bond involving a proton on the methoxyphenyl ring (C15-H8) and the C3=O1 carbonyl oxygen. cambridge.org The pairwise interaction energy for this chain formation is significant, calculated at 36 kJ/mol. cambridge.org

Table 3: Hydrogen Bond Geometry for this compound

Donor–H···Acceptor Description Reference
N1–H···O2 Forms primary chains along the a-axis cambridge.org

Investigation of Non-Covalent Interactions (e.g., π-Stacking, C-H···π Contacts)

The three-dimensional architecture and crystal packing of this compound are significantly influenced by a network of non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in determining the solid-state structure and properties of molecular crystals. Analysis of the crystal structure reveals that hydrogen bonds, π-stacking, and C-H···π contacts are the predominant interactions governing the supramolecular assembly. nih.gov

Isatin molecules within the crystal lattice are first joined into nearly flat chains along the crystallographic a direction through classical N–H⋯O hydrogen bonds. nih.gov These chains are further stabilized by weak C–H⋯O interactions. nih.gov The primary force linking these chains into layers is π-stacking, an attractive, noncovalent interaction between aromatic rings. nih.govscispace.com In this structure, the π-stacking occurs between the indole ring systems of adjacent chains. nih.gov The final three-dimensional crystal structure is formed by weaker C–H⋯π and additional C–H⋯O contacts that connect these layers. nih.gov

The energetic contributions of these interactions have been calculated, highlighting their relative importance. The pairwise interaction energy for the π-stacking was found to be -44 kJ/mol, while the primary N–H⋯O hydrogen bond that forms the molecular chains has a pairwise interaction energy of 36 kJ/mol. nih.gov This indicates that the π-stacking interactions are a particularly strong contributor to the stability of the crystal packing. nih.gov The study of non-covalent interactions is vital as they play a key role in the binding of ligands within protein active sites and are a major determinant of the stability and folding behavior of proteins. scispace.comkoreascience.kr

Interaction TypeDescriptionCalculated Pairwise Energy (kJ/mol)Role in Crystal Structure
π-StackingInteraction between adjacent indole ring systems.-44Links molecular chains into layers. nih.gov
N–H⋯O Hydrogen BondClassical hydrogen bond linking individual isatin molecules.-36Forms primary molecular chains. nih.gov
C–H⋯π ContactInteraction between a carbon-hydrogen bond and a π system.Not specifiedConnects layers to form the 3D structure. nih.gov
C–H⋯O ContactWeak hydrogen bond between a carbon-hydrogen bond and an oxygen atom.Not specifiedProvides additional stabilization to chains and connects layers. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (molecular formula: C₁₅H₁₁NO₃), the exact molecular weight is 253.25 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected primarily as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 254.

The fragmentation of the isatin core is well-documented and typically proceeds via the loss of neutral molecules. researchgate.netresearchgate.net Upon collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo a series of characteristic fragmentation steps. The initial and most common fragmentation pathway for the isatin structure is the sequential loss of two molecules of carbon monoxide (CO) from the α-dicarbonyl moiety. researchgate.netresearchgate.net

Another key fragmentation pathway involves the methoxyphenyl group. This can include the loss of a methyl radical (•CH₃, 15 Da) to form a phenoxy-type ion or the loss of formaldehyde (B43269) (CH₂O, 30 Da). Cleavage of the C-C bond linking the indole and phenyl rings is also a plausible fragmentation route.

Proposed Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
254-[M+H]⁺, Protonated molecular ion.
226CO (28 Da)Loss of the first carbonyl group from the isatin core. researchgate.net
1982xCO (56 Da)Sequential loss of the second carbonyl group. researchgate.net
239•CH₃ (15 Da)Loss of a methyl radical from the methoxy group.
224CH₂O (30 Da)Loss of formaldehyde from the methoxy group.
146C₇H₇O (107 Da)Cleavage of the bond between the phenyl and indole rings, retaining the isatinyl cation.
108C₈H₄NO₂ (146 Da)Cleavage of the bond between the phenyl and indole rings, retaining the methoxyphenyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show a combination of characteristic absorption bands from the isatin core and the substituted phenyl ring.

The isatin moiety is defined by its vicinal dicarbonyl and N-H groups. researchgate.netresearchgate.net A key feature in the IR spectra of isatin and its derivatives is the presence of multiple strong absorption bands in the carbonyl stretching region (1700-1800 cm⁻¹). researchgate.net This is due to the vibrational splitting of the in-phase and out-of-phase stretching modes of the two C=O groups (one ketone, one amide). researchgate.net Substitution at the C5 position is known to influence the frequency of these carbonyl stretches. researchgate.net The N-H group of the indole ring typically exhibits a stretching vibration in the region of 3100-3500 cm⁻¹. researchgate.net

The 3-methoxyphenyl substituent introduces additional characteristic bands. The C-O-C stretching vibrations of the ether linkage are expected to appear as strong bands in the fingerprint region. Furthermore, bands corresponding to aromatic C=C stretching and C-H stretching and bending will be present.

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
N-H StretchAmine (Indole Ring)3100 - 3300
C-H Stretch (Aromatic)Aryl C-H3000 - 3100
C=O Stretch (Asymmetric/Symmetric)Amide and Ketone Carbonyls1700 - 1770 researchgate.net
C=C StretchAromatic Rings1600 - 1620
C-O-C Stretch (Asymmetric)Aryl-Alkyl Ether1200 - 1275
C-O-C Stretch (Symmetric)Aryl-Alkyl Ether1020 - 1075
C-H Bending (Out-of-Plane)Substituted Benzene Rings700 - 900

Structure Activity Relationship Sar Studies and Rational Design of 5 3 Methoxyphenyl 1h Indole 2,3 Dione Derivatives

Influence of the 3-Methoxyphenyl (B12655295) Substituent on Biological Response Profiles

The presence of a 3-methoxyphenyl group at the C5 position of the isatin (B1672199) ring introduces specific steric and electronic properties that modulate the molecule's interaction with biological targets. The crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione reveals a nearly flat molecular chain, with molecules linked by N–H⋯O bonds and π-stacking interactions. researchgate.netcambridge.org This planarity and potential for various intermolecular interactions are key to its binding capabilities.

Positional Effects of Substituents on the 1H-Indole-2,3-dione Core

Modifications at the N1, C5, and C3 positions of the isatin core are well-established strategies to alter the biological activity of its derivatives. nih.gov

The hydrogen atom on the indole (B1671886) nitrogen (N1) is an active site for substitution. N-alkylation or the introduction of N-Mannich bases can significantly enhance biological activity, often by increasing lipophilicity and altering the molecule's ability to cross cell membranes. nih.govajprd.com

N-Alkylation : The synthesis of N-alkylated isatins is a common strategy to produce derivatives with a range of biological applications. nih.gov The introduction of alkyl groups at the N1 position can modulate the compound's pharmacokinetic properties. ajprd.com For example, studies on isatin-indole hybrids revealed that derivatives bearing an N-benzyl moiety on the isatin core were more active as antiproliferative agents. nih.gov

N-Mannich Bases : Mannich bases are formed by the aminoalkylation of the acidic N-H proton of the isatin ring. researchgate.net The formation of N-Mannich bases on isatin and its derivatives has been shown to markedly enhance antibacterial activity. nih.gov Various isatin-N-Mannich bases, particularly those derived from isatin-3-thiosemicarbazones, have demonstrated significant antiviral and tuberculostatic activity. researchgate.netnih.gov These substitutions introduce a basic amino group, which can improve aqueous solubility and provide an additional site for hydrogen bonding.

Table 1: Effect of N1-Substitution on Biological Activity of Isatin Derivatives

N1-SubstituentObserved Biological Activity EnhancementReference
Alkylation (e.g., Benzyl)Increased antiproliferative activity nih.gov
Mannich BasesEnhanced antibacterial, antiviral, and tuberculostatic activity nih.govnih.gov

The C5 position of the isatin ring is a critical site for substitution, and the nature of the group at this position profoundly influences biological activity. The parent compound of interest already contains a 3-methoxyphenyl group at this position. Further modifications or comparisons with other C5-substituted analogs highlight the importance of this position.

Halogenation : The introduction of halogens (F, Cl, Br, I) at the C5 position is a common and effective strategy. SAR studies have repeatedly shown that 5-halogenation can lead to a marked enhancement in antibacterial and other biological activities. nih.gov For instance, in a series of CB1 receptor allosteric modulators, while both 5-fluoro and 5-chloro substituents were tolerated, their effects varied depending on the rest of the molecular structure. nih.gov

Electron-Withdrawing Groups : The presence of an electron-withdrawing group at the C5 position has been shown to enhance the biological activity of isatin derivatives. nih.gov This modification alters the electronic properties of the aromatic ring system, which can strengthen binding interactions with target proteins. For example, in a study of isatin-thiosemicarbazone hybrids, an electron-withdrawing group at C5 contributed to enhanced antibacterial activity. nih.gov

The C3 carbonyl group of the isatin nucleus is highly reactive and serves as a key site for derivatization. researchgate.net Condensation reactions at this position to form Schiff bases, hydrazones, and thiosemicarbazones are particularly important for generating biologically active compounds. nih.govnih.gov

Thiosemicarbazone Formation : The conversion of the C3-keto group into a thiosemicarbazone moiety is one of the most successful strategies for enhancing the biological profile of isatin derivatives. nih.gov Isatin-3-thiosemicarbazones are known to possess a wide range of activities, including antiviral, tuberculostatic, and anticancer properties. researchgate.netajprd.com The thiosemicarbazone group provides additional hydrogen bond donors and acceptors and can act as a chelating agent for metal ions, which is often linked to its mechanism of action. frontiersin.org

Schiff Base and Hydrazone Formation : The formation of Schiff bases (imines) and hydrazones at the C3 position also leads to compounds with significant biological activities, including antibacterial and antifungal properties. nih.gov These modifications extend the conjugated system of the molecule and introduce new functional groups capable of forming critical interactions with biological targets.

Table 2: Impact of C3-Carbonyl Functionalization on Isatin Derivatives

C3-FunctionalizationResulting Biological ActivitiesReference
ThiosemicarbazoneAntiviral, Tuberculostatic, Antibacterial, Anticancer ajprd.comnih.gov
Schiff Base (Imine)Antibacterial, Antifungal nih.gov
HydrazoneAnticancer, Antiviral nih.govnih.gov

Identification of Key Pharmacophoric Patterns

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For isatin derivatives, including 5-(3-Methoxyphenyl)-1H-indole-2,3-dione, several key pharmacophoric features can be identified:

Aromatic/Hydrophobic Regions : The fused aromatic system of the indole core and the attached 3-methoxyphenyl ring provide essential hydrophobic surfaces for van der Waals and π-π stacking interactions with target proteins. researcher.life

Hydrogen Bond Acceptors : The two carbonyl groups at the C2 and C3 positions of the isatin core are potent hydrogen bond acceptors. These are crucial for anchoring the molecule within a receptor's binding site. researcher.life

Hydrogen Bond Donor : The N-H group at the N1 position acts as a hydrogen bond donor. This feature is critical for activity, although this position is often substituted (e.g., via N-alkylation) to modulate activity. researcher.life

Additional Donor/Acceptor Sites : Functionalization, especially at the C3 position (e.g., with thiosemicarbazones), introduces additional hydrogen bond donors and acceptors, which can significantly enhance binding affinity and biological activity. nih.gov

A typical pharmacophore model for an isatin derivative would include an aromatic ring, multiple hydrogen bond acceptors, and a hydrogen bond donor, arranged in a specific spatial orientation.

Strategies for Enhanced Biological Activity through Structural Modifications

The rational design of more potent and selective analogs of this compound involves several key strategies based on SAR findings:

Molecular Hybridization : Combining the isatin pharmacophore with other known biologically active scaffolds is an effective strategy. nih.gov This can lead to hybrid molecules with dual mechanisms of action or improved potency.

Scaffold Hopping and Ring Modification : Systematically replacing or altering parts of the isatin or the 3-methoxyphenyl ring can lead to the discovery of novel active compounds. For example, replacing the isatin ring with a different heterocyclic system could improve selectivity or reduce off-target effects. researchgate.net

Functional Group Interconversion : As discussed, targeted modifications at the N1, C3, and C5 positions are proven strategies. Optimizing the substituents at these positions based on SAR data can fine-tune the electronic and steric properties of the molecule for optimal target interaction. frontiersin.org

Metalation : The coordination of isatin derivatives, particularly those with chelating moieties like thiosemicarbazones, to metal ions can significantly improve their biological properties. nih.govfrontiersin.org The resulting metallodrugs often exhibit enhanced antiproliferative activity through synergistic effects between the ligand and the metal ion. researchgate.net

By systematically applying these strategies, researchers can build upon the foundational structure of this compound to develop derivatives with superior therapeutic efficacy and selectivity. frontiersin.org

Q & A

Q. What are the optimized synthetic routes for 5-(3-Methoxyphenyl)-1H-indole-2,3-dione, and how do reaction conditions influence yield?

Methodological Answer: A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems is effective for synthesizing structurally related indole derivatives. Key steps include:

  • Dissolving intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in PEG-400/DMF (3:1 ratio).
  • Adding CuI (10 mol%) and 3-ethynylanisole, stirring at room temperature for 12 hours.
  • Purification via flash column chromatography (70:30 ethyl acetate/hexane) yields the product with ~42% efficiency .
  • Reaction optimization tables (e.g., iodine catalysis in acetonitrile at 40°C for 5 hours yields 98%) highlight temperature, catalyst loading, and solvent as critical variables .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C/19F NMR : Assign methoxy (-OCH3), aryl protons, and ketone carbonyl signals (δ ~160-180 ppm for C=O) .
  • HRMS (FAB) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • TLC : Monitor reaction progress using ethyl acetate/hexane systems (Rf ~0.5) .

Q. What preliminary biological activities have been reported for 5-substituted indole-2,3-dione derivatives?

Methodological Answer:

  • Anticancer : 5-Fluoro- and 5-nitro-substituted analogs show cytotoxicity via thiosemicarbazone moieties interacting with DNA or inhibiting topoisomerases .
  • Antitubercular : N4-phenyl thiosemicarbazones exhibit MIC values <10 µM against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies for this compound derivatives?

Methodological Answer:

  • Comparative SAR Analysis : Systematically vary substituents (e.g., 5-F vs. 5-OCH3) while controlling assay conditions (e.g., cell lines, incubation times) .
  • Structural Validation : Use single-crystal X-ray diffraction (SHELXL/OLEX2) to confirm substituent geometry and rule out polymorphism .
  • Dose-Response Curves : Calculate EC50/IC50 values across multiple concentrations to assess potency thresholds .

Q. What is the role of the 3-methoxyphenyl group in modulating biological activity and pharmacokinetics?

Methodological Answer:

  • Electron-Donating Effects : The methoxy group enhances solubility and membrane permeability via hydrogen bonding while stabilizing aryl radical intermediates in redox-active pathways .
  • Metabolic Stability : Assess O-demethylation rates using liver microsomes and LC-MS to identify major metabolites .

Q. How can X-ray crystallography and DFT calculations guide the optimization of this compound derivatives?

Methodological Answer:

  • Crystallography : Refine structures with SHELXL (e.g., monoclinic P21/n space group, β = 91.6°) to analyze bond lengths/angles and intermolecular interactions .
  • DFT Modeling : Calculate HOMO/LUMO energies (Gaussian 09) to predict reactivity and binding affinities .

Q. What strategies improve the selectivity of this compound derivatives for cancer vs. normal cells?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the N1 position to enhance tumor-specific activation .
  • Targeted Delivery : Conjugate with folate or antibody fragments to exploit receptor-mediated endocytosis .

Q. How can researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

  • PBS/HSA Incubation : Monitor degradation via HPLC at 37°C over 24 hours .
  • Mass Spectrometry : Identify oxidation (e.g., ketone → carboxylic acid) or glucuronidation metabolites .

Q. What computational tools predict the binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, VEGFR) using PDB structures .
  • QSAR Models : Correlate logP, polar surface area, and IC50 values to prioritize analogs .

Q. How can researchers detect and quantify metabolite formation in in vivo studies?

Methodological Answer:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for metabolites (e.g., m/z 232 → 185 transition) .
  • Radiolabeling : Synthesize [14C]-labeled analogs for tissue distribution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.